REACTION_CXSMILES
|
C1(OP(O)OC2C=CC=CC=2)C=CC=CC=1.[CH:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[C:19]([OH:26])[CH:18]=1.[NH:27]([C:32]([O:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:33])[CH2:28][C:29](O)=[O:30]>N1C=CC=CC=1>[N+:23]([C:22]1[CH:21]=[CH:20][C:19]([O:26][C:29](=[O:30])[CH2:28][NH:27][C:32]([O:34][CH2:35][C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)=[O:33])=[CH:18][CH:17]=1)([O-:25])=[O:24]
|
Name
|
|
Quantity
|
0.0125 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)O
|
Name
|
mercuric chloride
|
Quantity
|
0.0125 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.0125 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0.0125 mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.93 g
|
Type
|
CUSTOM
|
Details
|
the mixture was further reacted for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture were added 2.61 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 100 ml
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 2N
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
ethyl acetate was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to form a solid, which
|
Type
|
CUSTOM
|
Details
|
was then recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(CNC(=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |